
1-(6-(o-Tolyl)pyridazin-3-yl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(o-Tolyl)pyridazin-3-yl)piperidine-4-carboxylic acid, also known as TPPC, is a chemical compound that has recently gained attention in scientific research. This compound has been found to have potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Scientific Research Applications
Drug Discovery
This compound is used in drug discovery due to its unique structural properties. It can be used as a core scaffold in medicinal chemistry .
Organic Synthesis
It is also used in organic synthesis. The compound can be used to create a variety of other compounds, which can then be used in various chemical reactions .
Antimicrobial Applications
Pyridazine derivatives, such as this compound, have shown a wide range of pharmacological activities including antimicrobial properties .
Antidepressant Applications
This compound has potential applications in the development of antidepressant drugs . Pyridazine derivatives have been shown to have antidepressant properties .
Anti-hypertensive Applications
The compound could be used in the development of anti-hypertensive drugs . Pyridazine derivatives have been shown to have anti-hypertensive properties .
Anticancer Applications
This compound could potentially be used in the development of anticancer drugs . Pyridazine derivatives have been shown to have anticancer properties .
Antiplatelet Applications
The compound has potential applications in the development of antiplatelet drugs . Pyridazine derivatives have been shown to have antiplatelet properties .
Agrochemical Applications
Various pyridazinone derivatives, such as this compound, are well known as agrochemicals . They have been used in the development of herbicides and other agrochemicals .
properties
IUPAC Name |
1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-4-2-3-5-14(12)15-6-7-16(19-18-15)20-10-8-13(9-11-20)17(21)22/h2-7,13H,8-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQWCKBXHFKLRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(o-Tolyl)pyridazin-3-yl)piperidine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

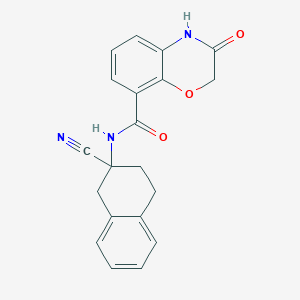
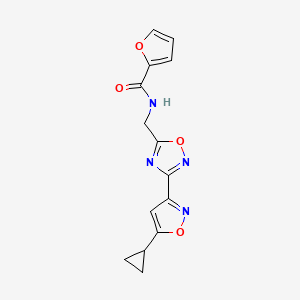
![N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide](/img/structure/B2972821.png)
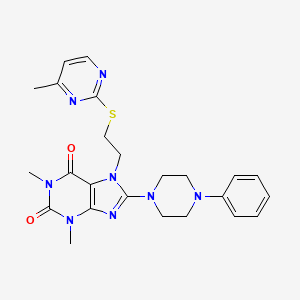
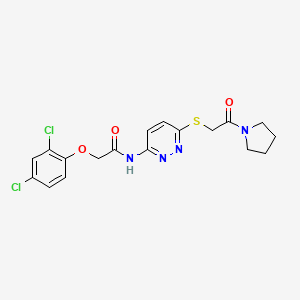

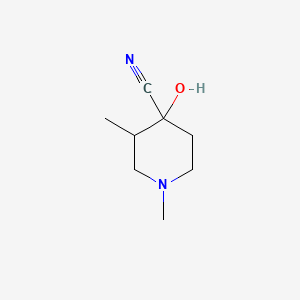
![5-Azaspiro[2.4]heptan-2-yl(1,4-oxazepan-4-yl)methanone](/img/structure/B2972830.png)

![[4-(1-Cyanocyclopentyl)phenyl]boronic acid](/img/structure/B2972836.png)
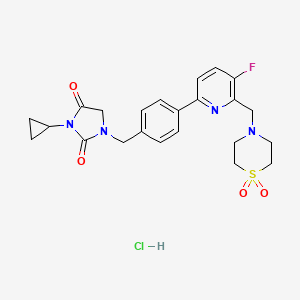
![2-methoxy-4,5-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2972838.png)
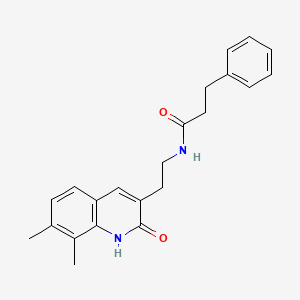
![N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2972840.png)